molecular formula C6H4INO3 B176071 2-Iodo-3-nitrophenol CAS No. 197243-48-4

2-Iodo-3-nitrophenol

Cat. No. B176071
M. Wt: 265.01 g/mol
InChI Key: BFXOSMOZBIBXHU-UHFFFAOYSA-N
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Description

2-Iodo-3-nitrophenol is a compound with the molecular formula C6H4INO3 . It is a light yellow to brown solid . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Synthesis Analysis

The synthesis of nitro compounds can be achieved in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Iodination of aromatic substrates requires the presence of a mediator such as a strong oxidizing agent . A method using N-iodosuccinimide (NIS) in solid state by grinding at room temperature has been reported .


Molecular Structure Analysis

The InChI code for 2-Iodo-3-nitrophenol is 1S/C6H4INO3/c7-6-4 (8 (10)11)2-1-3-5 (6)9/h1-3,9H . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . The reaction of an alkyl halide with nitrite ion is one route to aliphatic nitro compounds .


Physical And Chemical Properties Analysis

2-Iodo-3-nitrophenol is a light yellow to brown solid . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

Organic Chemistry

2-Iodo-3-nitrophenol is a compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

Application

One specific application of 2-Iodo-3-nitrophenol is in the iodination of industrially important aromatic compounds . This process is crucial as aromatic iodides are important intermediates for the synthesis of various pharmaceutical and bio-active materials .

Method of Application

The iodination process is achieved using N-iodosuccinimide (NIS) in solid state by grinding at room temperature . This method provides several advantages such as short reaction time (5–8 min), high yields (94–99%), and nonhazardous and simple work-up procedure . Substrates which are sensitive to oxidation, viz aniline and phenols are iodinated smoothly in high yield .

Results or Outcomes

The iodination process using 2-Iodo-3-nitrophenol results in high yields (94–99%) within a short reaction time (5–8 min) .

Pigment and Rubber Manufacturing

2-Iodo-3-nitrophenol can be used as an intermediate in the manufacture of a wide range of chemicals, including pigments and rubber .

Application

In the pigment industry, 2-Iodo-3-nitrophenol can be used in the synthesis of various colorants. In the rubber industry, it can be used in the production of certain types of synthetic rubber .

Results or Outcomes

The use of 2-Iodo-3-nitrophenol in these industries can lead to the production of high-quality pigments and rubber products .

Timber Preservatives

2-Iodo-3-nitrophenol can also be used in the production of timber preservatives .

Application

Timber preservatives are used to protect wood from decay and insect damage. 2-Iodo-3-nitrophenol can be used as an ingredient in these preservatives .

Method of Application

The timber preservative would typically be applied to the wood surface by brushing, spraying, or dipping. The 2-Iodo-3-nitrophenol in the preservative acts to inhibit the growth of decay-causing organisms .

Results or Outcomes

The use of 2-Iodo-3-nitrophenol in timber preservatives can help to extend the lifespan of wooden structures and products .

Photography Chemicals

2-Iodo-3-nitrophenol can be used in the production of photography chemicals .

Application

In the photography industry, 2-Iodo-3-nitrophenol can be used in the synthesis of various chemicals that are crucial for developing photographs .

Results or Outcomes

The use of 2-Iodo-3-nitrophenol in these industries can lead to the production of high-quality photography chemicals .

Fungal Agents

2-Iodo-3-nitrophenol can also be used in the production of fungal agents .

Application

Fungal agents are used to protect various materials from fungal decay. 2-Iodo-3-nitrophenol can be used as an ingredient in these agents .

Method of Application

The fungal agent would typically be applied to the material surface by brushing, spraying, or dipping. The 2-Iodo-3-nitrophenol in the agent acts to inhibit the growth of decay-causing organisms .

Results or Outcomes

The use of 2-Iodo-3-nitrophenol in fungal agents can help to extend the lifespan of various materials by protecting them from fungal decay .

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 2-Iodo-3-nitrophenol . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-iodo-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXOSMOZBIBXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479039
Record name Phenol, 2-iodo-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-nitrophenol

CAS RN

197243-48-4
Record name Phenol, 2-iodo-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-3-nitrophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 1-L, three-necked, round bottomed flask equipped with an overhead stirrer, thermocouple, and nitrogen inlet was charged with 2-amino-3-nitrophenol (17.5 g, 114 mmol), DMSO (280 mL), and 30% sulfuric acid (280 mL, 1575 mmol). The dark red-orange solution was heated to 50° C. After 45 min, heating was discontinued, and the solution was cooled to 3° C. (once the solution reached 13° C., a precipitate formed). Next, a solution of sodium nitrite (10.97 g, 159 mmol) in water (35 mL) was slowly added to the slurry while maintaining the internal temperature below 5° C.; the addition took ca. 5-7 min. The solution was stirred at 0° C. After 1 h, a solution of potassium iodide (52.8 g, 318 mmol) in water (105 mL) was slowly added over a 5 min period. After 1 h, the ice bath was removed, and the reaction mixture was allowed to warm to room temperature and stirred for 20 h. The reaction mixture was then extracted with methyl tert-butyl ether (1×800 mL and 1×400 mL). The combined methyl tert-butyl ether extracts were washed with 20% aqueous sodium thiosulfate solution (2×200 mL) followed by 5% aqueous sodium chloride solution (2×200 mL). The organic extract was concentrated under reduced pressure. Toluene (200 mL) was added and then removed under reduced pressure to afford 2-iodo-3-nitrophenol (30.2 g, 100%) as a brown powder. 1H NMR (400 MHz, CDCl3): δ 7.44 (dd, J=8.0, 1.5 Hz, 1H), 7.37 (t, J=8.0 Hz, 1H), 7.24 (dd, J=8.0, 1.5 Hz, 1H), 5.97 (br, 1H) ppm.
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
solvent
Reaction Step Two
Quantity
10.97 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
52.8 g
Type
reactant
Reaction Step Four
Name
Quantity
105 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
RL Datta, N Prosad - Journal of the American Chemical Society, 1917 - ACS Publications
… w-Nitrophenol yields 2-iodo-3-nitrophenol which, however, … Schlieper2 obtained 2-iodo-3-nitrophenol by the actionof … initially formed from which 2-iodo-3-nitrophenol could be readily …
Number of citations: 24 pubs.acs.org
B Panunzi, A Tuzi, M Tingoli - Inorganic Chemistry Communications, 2010 - Elsevier
… Reaction of 2-iodo-3-nitrophenol with methylene iodide and Ullmann intramolecular coupling of the produced 1,1′-[methylenebis(oxy)]bis[2-iodo-3-nitro]benzene afforded 1,11-dinitro-…
Number of citations: 2 www.sciencedirect.com
S Wawzonek, SC Wang - The Journal of Organic Chemistry, 1951 - ACS Publications
… were made only with 2,4-diiodophenol and 2-iodo-3-nitrophenol. The yield of the former is low … The preparation of 2-iodo-3-nitrophenol from 3-nitrophenol has been reported twice in the …
Number of citations: 11 pubs.acs.org
A Yepremyan, TG Minehan - Organic & biomolecular chemistry, 2012 - pubs.rsc.org
… We envisioned that the crucial linkage between the indole and glycoside moieties could be fashioned from protected alkynyl-C-glycoside 3 and 2-iodo-3-nitrophenol 6 through a …
Number of citations: 32 pubs.rsc.org
X Li, L Cao, C Ruan, B Ji, L Zhou - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
… The title compound was obtained from 2-iodo-3-nitrophenol, a solution of 2-iodo-3-nitrophenol (2 mmol) in acetone (20 ml) was added K 2 CO 3 (5 mmol). The mixture was stirred at …
Number of citations: 11 scripts.iucr.org
VC Applegate, BGH Johnson… - Great Lakes Fishery …, 1966 - search.proquest.com
… The only halogenated 3-nitrophenol tested was 2-iodo-3-nitrophenol. It proved to be quite toxic, the lampreys being slightly more susceptible than the fish. The inadvisability of …
Number of citations: 25 search.proquest.com
TA Zeidan, M Manoharan… - The Journal of Organic …, 2006 - ACS Publications
… 2-Iodo-3-nitrophenol 22 and 2,3-diethynyl-1-methoxybenzene (1) 3 were prepared … KOH pellets (0.11 g, 1.96 mmol) were added to a solution of 2-iodo-3-nitrophenol (0.50 g, 1.89 mmol) …
Number of citations: 70 pubs.acs.org
W Baker, JW Barton, JFW McOmie - Journal of the Chemical Society …, 1958 - pubs.rsc.org
Unambiguous syntheses of a number of methyl-, methoxy-, nitro-, bromo-, and acetyl-diphenylenes and-diphenyls are described. These compounds were required in order to orientate …
Number of citations: 20 pubs.rsc.org
WM Dai, KW Lai - Tetrahedron letters, 2002 - Elsevier
… For 2-iodo-3-nitrophenol acetate 6a, the cross-coupling reactions with phenylacetylene and 1-pentyne took place at 70C to afford 7a and 7d in 83% and 76% yields, respectively, …
Number of citations: 106 www.sciencedirect.com
Y Zhang - 2016 - search.proquest.com
… group for the hydroxyl in 2-iodo-3-nitrophenol was introduced to avoid possible side … was prepared by reacting 2-iodo-3-nitrophenol with chloromethyl methyl ether and …
Number of citations: 1 search.proquest.com

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